molecular formula C9H6BrNO2 B1377043 6-Bromo-3-hydroxyquinolin-2(1H)-one CAS No. 871890-77-6

6-Bromo-3-hydroxyquinolin-2(1H)-one

货号: B1377043
CAS 编号: 871890-77-6
分子量: 240.05 g/mol
InChI 键: MTGIZESTAZZBMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one typically involves various organic reactions, including condensation reactions and cyclization processes. The compound features a quinoline core, which is known for its ability to interact with biological targets due to its planar structure and ability to participate in π-stacking interactions. The bromine substituent at the 6-position enhances its reactivity and potential for further chemical modifications.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of quinolin-2(1H)-ones, including this compound, exhibit notable antimicrobial activities. These compounds have been studied for their effectiveness against various bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition
this compound has shown potential as an inhibitor of human D-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative diseases. Compounds with similar structures have been reported to possess IC50 values in the low nanomolar range, indicating strong inhibitory effects . This property positions them as promising leads for the treatment of conditions such as schizophrenia and other neurological disorders.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been synthesized that demonstrate significant activity against various cancer types, potentially serving as a basis for new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of 3-hydroxyquinolin-2(1H)-ones reported that derivatives, including those with bromo substitutions, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: DAAO Inhibition

Research published in a peer-reviewed journal demonstrated that derivatives of this compound were synthesized and tested for DAAO inhibition. The findings indicated that specific substitutions could significantly enhance inhibitory potency, with some compounds achieving IC50 values as low as 50 nM . This suggests a strong potential for developing new treatments targeting DAAO-related conditions.

Case Study 3: Anticancer Properties

In another investigation, a series of quinoline derivatives were synthesized and tested against various cancer cell lines. The results showed that certain modifications to the this compound structure led to increased cytotoxicity, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeCompound/DerivativesObservations
AntimicrobialVarious derivativesEffective against resistant bacterial strains
Enzyme InhibitionDAAO inhibitorsIC50 values in low nanomolar range
AnticancerModified quinoline derivativesSignificant cytotoxicity against cancer cells

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 6-Bromo-3-hydroxyquinolin-2(1H)-one to ensure stability?

  • Methodological Answer : Store the compound at ambient temperatures in a light-sensitive environment to prevent degradation. Use airtight containers to minimize exposure to moisture and oxygen, as brominated quinolinones are prone to hydrolysis under prolonged humidity . Safety protocols recommend labeling containers with hazard codes (e.g., H315, H319) and ensuring proper ventilation during handling to avoid respiratory irritation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals based on coupling patterns and integrations. For example, aromatic protons in the quinolinone core typically appear as doublets (e.g., δ 7.13 ppm for brominated derivatives) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 325.1/327.1 for brominated analogs due to isotopic splitting) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer :

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be utilized to functionalize the quinolinone core of this compound?

  • Methodological Answer :

  • Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water solvent system (3:1 ratio). For example, coupling with p-fluorophenylboronic acid yields 4-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, confirmed by NMR and HRMS .
  • Optimize reaction time (12–24 hrs) and temperature (80–100°C) to achieve >80% yield. Monitor progress via TLC with ethyl acetate/hexane (1:3) as the mobile phase .

Q. What strategies resolve low yields in the alkylation of quinolin-2(1H)-one derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids like AlCl₃ in dichloromethane to activate electrophilic sites, improving regioselectivity .
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinolinone oxygen, accelerating alkylation .

Q. How does the position of bromine substitution affect the biological activity of quinolin-2(1H)-one derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Bromine at the 6-position enhances lipophilicity, improving membrane penetration. Fluoro-substituted amide derivatives (e.g., compound 6a) show MIC values of 16–32 µg/mL against P. aeruginosa .
  • Enzyme Inhibition : 6-Bromo-3-hydroxy analogs exhibit stronger binding to influenza endonuclease due to halogen-hydrogen bonding with active-site residues (e.g., Glu26). Compare IC₅₀ values across positional isomers (3–6 vs. 7–10) .

Q. How can computational methods aid in designing quinolin-2(1H)-one-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the bromine atom and catalytic pockets (e.g., influenza endonuclease’s Mg²⁺-binding site) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., Br, NO₂) at the 6-position increase inhibitory potency .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers validate conflicting NMR data for this compound derivatives?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent shift artifacts. For example, hydroxyl protons may appear as broad singlets in DMSO-d₆ but exchange in CDCl₃ .
  • Internal Standards : Add TMS (δ 0.00 ppm) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping ¹H-¹H and ¹H-¹³C correlations .

Q. What experimental controls are essential when evaluating the antimicrobial activity of this compound analogs?

  • Methodological Answer :

  • Positive Controls : Include streptomycin or ciprofloxacin to benchmark MIC values .
  • Solvent Controls : Test DMSO (common solvent) at the highest concentration used to rule out solvent toxicity.
  • Resazurin Assay : Use redox indicators to distinguish bacteriostatic vs. bactericidal effects .

Q. Synthesis Optimization

Q. How can researchers improve the scalability of this compound synthesis?

  • Methodological Answer :
  • One-Pot Reactions : Combine bromination and cyclization steps using NBS (N-bromosuccinimide) in acetic acid to reduce intermediate isolation .
  • Catalyst Recycling : Employ immobilized Pd catalysts for Suzuki couplings to minimize metal contamination and costs .
  • Microwave Assistance : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for demethylation using BBr₃ under microwave irradiation .

属性

CAS 编号

871890-77-6

分子式

C9H6BrNO2

分子量

240.05 g/mol

IUPAC 名称

6-bromo-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

InChI 键

MTGIZESTAZZBMV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O

规范 SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。